

Ethyl 2-bromoisovalerate structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-bromoisovalerate*

Cat. No.: *B128821*

[Get Quote](#)

An In-depth Technical Guide to **Ethyl 2-Bromoisovalerate**: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisovalerate, also known by its IUPAC name ethyl 2-bromo-3-methylbutanoate, is a valuable chemical intermediate in organic synthesis.^[1] Its structure, featuring a bromine atom at the alpha position to an ester group, makes it a versatile reagent for introducing the isovalerate moiety and for subsequent nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical structure, physical properties, and detailed synthesis protocols, tailored for professionals in research and drug development.

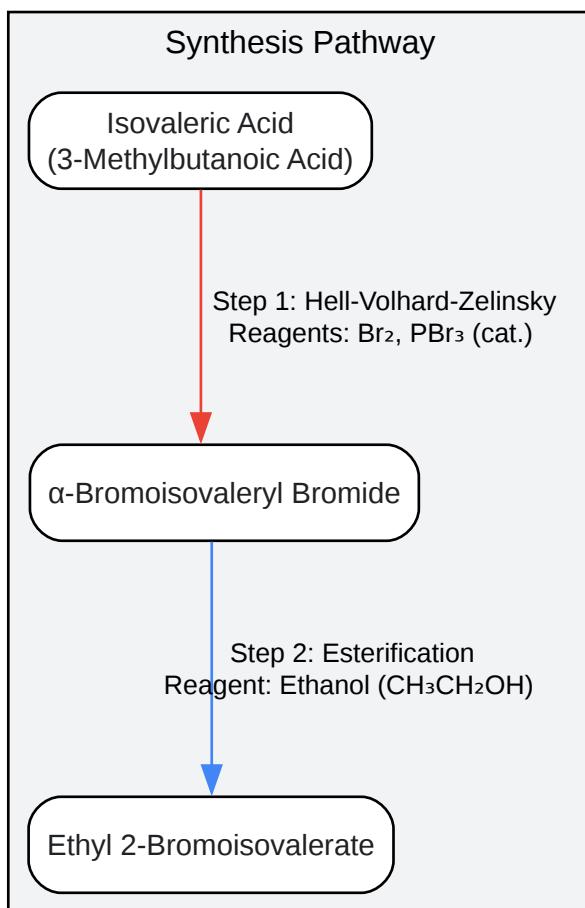
Chemical Structure and Properties

Ethyl 2-bromoisovalerate is a chiral molecule containing a stereocenter at the second carbon. It is commonly handled as a racemic mixture.

IUPAC Name: ethyl 2-bromo-3-methylbutanoate^[1] Synonyms: Ethyl α -bromoisovalerate, Ethyl 2-bromo-3-methylbutyrate, 2-Bromoisovaleric Acid Ethyl Ester^{[1][2][3]} CAS Number: 609-12-1^{[1][4]} Molecular Formula: C₇H₁₃BrO₂^{[1][4]} SMILES: CCOC(=O)C(C(C)C)Br^[1]

Physicochemical Data

The key physical and chemical properties of **ethyl 2-bromoisovalerate** are summarized in the table below for easy reference.


Property	Value	Source(s)
Molecular Weight	209.08 g/mol	[1] [4] [5]
Appearance	Colorless liquid	[6]
Boiling Point	185 °C (at 760 mmHg); 77 °C (at 12 mmHg)	[6] [7]
Density	1.276 - 1.28 g/cm ³	[6] [7]
Refractive Index	1.4485 - 1.4505	[6]
Stability	Stable under normal temperatures and pressures.	[6]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2°C - 8°C under an inert gas like nitrogen.	[6] [7]

Synthesis of Ethyl 2-Bromoisovalerate

The most common and effective method for synthesizing **ethyl 2-bromoisovalerate** involves a two-step process:

- α -Bromination of Isovaleric Acid: This is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction to produce an α -bromo intermediate.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Esterification: The resulting α -bromo acyl bromide or α -bromo acid is then esterified with ethanol to yield the final product.[\[9\]](#)

The overall synthetic pathway is illustrated below.

[Click to download full resolution via product page](#)

Caption: Two-step synthesis of **Ethyl 2-Bromoisovalerate**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of α-Bromoisovaleryl Bromide via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from established literature procedures for the α-bromination of carboxylic acids.[\[11\]](#)

- Materials:
 - Isovaleric acid (3-methylbutanoic acid)

- Phosphorus tribromide (PBr₃), catalytic amount
- Liquid bromine (Br₂)
- Equipment:
 - Dry round-bottom flask
 - Reflux condenser
 - Gas absorption trap (for HBr gas)
 - Heating mantle
 - Dropping funnel
 - Vacuum distillation apparatus
- Procedure:
 - Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a gas trap suitable for neutralizing the hydrogen bromide (HBr) gas byproduct.
 - Addition of Reactants: Charge the flask with isovaleric acid. Add a catalytic amount of phosphorus tribromide.
 - Bromination: Begin heating the mixture to approximately 40°C. Slowly add liquid bromine from a dropping funnel. The reaction is exothermic and will generate HBr gas.
 - Reaction Completion: After the bromine addition is complete, increase the temperature and heat the mixture to 70-80°C for 10-20 hours, or until the red color of the bromine disappears from the reflux condenser, indicating its consumption.[11]
 - Final Heating: To drive the reaction to completion, the temperature can be slowly raised to 100-105°C for an additional 1.5-2 hours.[11]
 - Isolation and Purification: Cool the reaction mixture to room temperature. The crude α-bromoisovaleryl bromide can be purified by vacuum distillation. A yield of approximately

96% for this intermediate step has been reported in similar syntheses.[\[11\]](#)

Protocol 2: Esterification of α -Bromoisovaleryl Bromide

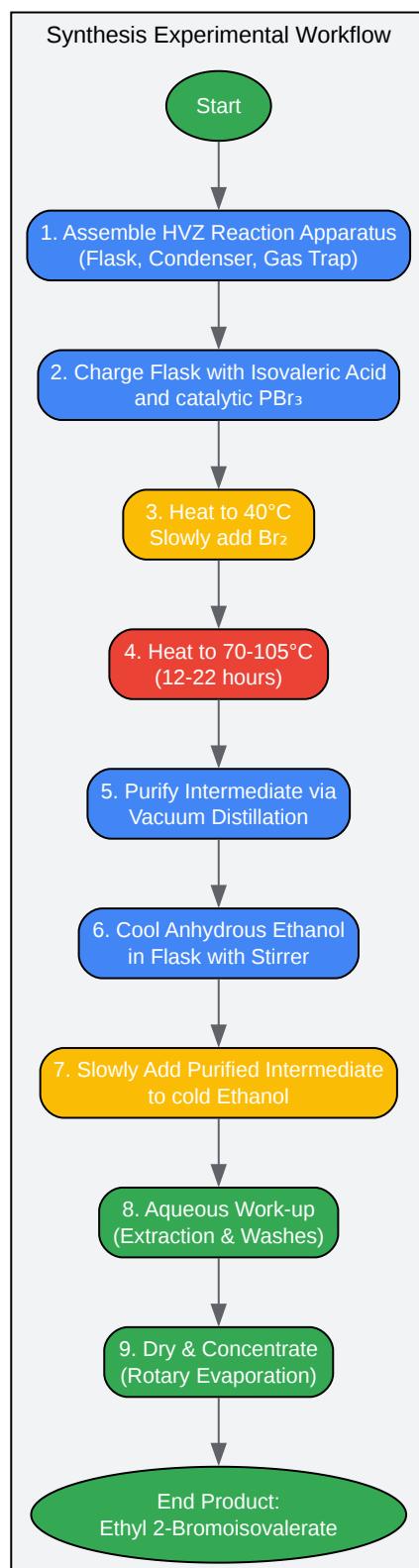
The α -bromo acyl bromide intermediate is highly reactive and can be directly converted to the corresponding ethyl ester by reaction with ethanol.[\[9\]](#)

- Materials:

- α -Bromoisovaleryl bromide (from Protocol 1)
- Anhydrous ethanol

- Equipment:

- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator


- Procedure:

- Reaction Setup: Place anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.
- Addition of Acyl Bromide: Slowly and carefully add the purified α -bromoisovaleryl bromide from the previous step to the cold ethanol with vigorous stirring. This reaction is exothermic.
- Reaction: Allow the mixture to stir and slowly warm to room temperature. The reaction is typically rapid.

- Work-up: Once the reaction is complete, the mixture can be diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude **ethyl 2-bromoisovalerate**. Further purification can be achieved by vacuum distillation.

Experimental Workflow Diagram

The logical flow of the entire synthesis, from setup to final product, is outlined in the diagram below.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-bromoisovalerate | C7H13BrO2 | CID 79068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 2-Bromoisovalerate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. Ethyl 2-Bromoisovalerate | 609-12-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. Butanoic acid, 2-bromo-3-methyl-, ethyl ester [webbook.nist.gov]
- 6. Ethyl 2-Bromoisovalerate|609-12-1 - MOLBASE Encyclopedia [m.molbase.com]
- 7. Ethyl 2-bromoisovalerate | 609-12-1 | FE22968 | Biosynth [biosynth.com]
- 8. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Ethyl 2-bromoisovalerate structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128821#ethyl-2-bromoisovalerate-structure-and-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com